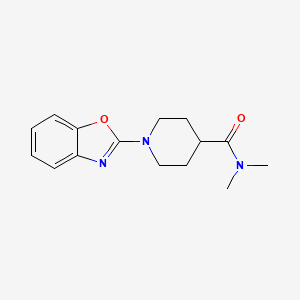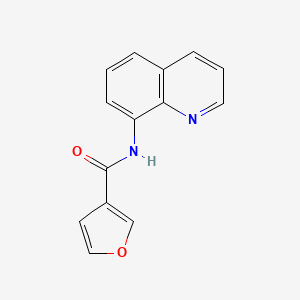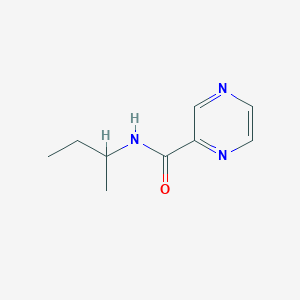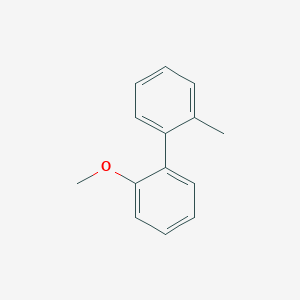![molecular formula C13H17ClN2O2 B7485157 2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B7485157.png)
2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid typically involves the N-alkylation of 4-(2-chlorophenyl)piperazine with a suitable alkylating agent such as ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base like cesium carbonate and a catalyst such as sodium iodide in a solvent like dimethyl sulfoxide. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine ethyl ester dihydrochloride: A related compound with similar structural features but different pharmacological properties.
4-(2-Chlorophenyl)piperazine: A precursor in the synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid with distinct chemical behavior.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a piperazine ring and a propanoic acid moiety
Propriétés
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10(13(17)18)15-6-8-16(9-7-15)12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACBYYWMRRDLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(benzylmethylamino)propyl]-3-bromobenzamide](/img/structure/B7485091.png)
![3-(1H-benzimidazol-2-yl)-N'-[2-(1H-indol-3-yl)acetyl]propanehydrazide](/img/structure/B7485097.png)
![N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B7485105.png)
![2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B7485106.png)
![N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7485112.png)
![Phenyl-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7485115.png)
![[1-[4-(Methylsulfonylmethyl)benzoyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7485121.png)
![2-[[5-[2-[2-(4-Methylphenoxy)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7485130.png)
![[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7485134.png)
![N-[tert-butyl(dimorpholin-4-yl)-lambda5-phosphanylidene]morpholine-4-carbothioamide](/img/structure/B7485145.png)



